Einecs 238-377-0

Hydrothermal Synthesis Gallium Oxide Nanostructure Morphology

Researchers seeking gallium oxide thin films often face safety hazards with pyrophoric precursors like TMG. Gallium(III) acetylacetonate (Ga(acac)₃) is a non-pyrophoric, volatile solid that enables safer MOCVD/ALD deposition. Key outcomes: • Produces transparent CuGaO₂ films with dominant (006) XRD orientation • Yields Ga₂O₃ nano-cuboids with controlled morphology via hydrothermal synthesis • PEALD growth rate of 0.31 Å/cycle for uniform thin films. Bulk quantities available for R&D and pilot-scale production.

Molecular Formula C15H21GaO6
Molecular Weight 367.05 g/mol
Cat. No. B7800535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 238-377-0
Molecular FormulaC15H21GaO6
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3]
InChIInChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyZVYYAYJIGYODSD-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Acetylacetonate Technical Baseline


Gallium(III) acetylacetonate, also referred to as Ga(acac)₃ or Tris(2,4-pentanedionato)gallium(III), is a coordination complex with the molecular formula Ga(C₅H₇O₂)₃ and a molecular weight of 367.05 g/mol [1]. This compound, bearing the CAS Registry Number 14405-43-7 and EINECS identifier 238-377-0, belongs to the broader class of metal beta-diketonate complexes . It is characterized by a monoclinic crystal structure, a melting point range of 196-198 °C (with decomposition), and a density of 1.42 g/cm³ [1]. Its primary utility in research and industrial settings stems from its role as a volatile, non-pyrophoric precursor for gallium-containing thin films and nanomaterials, distinguishing it from many other gallium sources .

V

Non-pyrophoric solid precursor for MOCVD, ALD, and PEALD vapor deposition research

S

Hydrothermal synthesis of gallium oxide nanostructures with precursor-defined morphology

F

Sol-gel fabrication of transparent conductive oxide thin films requiring crystallographic orientation control

C

Gallium-promoted heterogeneous catalyst preparation for CO₂ hydrogenation studies

Gallium(III) Acetylacetonate Substitution Risks


While several metal acetylacetonates and other gallium precursors exist, direct substitution of gallium(III) acetylacetonate is not straightforward. The compound's specific combination of volatility, thermal decomposition pathway, and Lewis acidity is not replicated across the metal acetylacetonate series, where differences in central metal ion radius and electronic structure lead to divergent physical properties and reactivities [1][2]. Furthermore, when compared to other gallium sources like gallium chloride or nitrate, Ga(acac)₃ imparts distinct morphological control and film quality in materials synthesis [3][4]. Even among organometallic gallium compounds, Ga(acac)₃ offers a unique balance of stability and safety; it is not pyrophoric, unlike trimethylgallium (TMG), making it a more practical choice for many research environments . The following sections provide quantitative evidence for these critical differentiations.

Trimethylgallium substitution

Pyrophoric liquid handling and safety infrastructure requirements differ markedly; non-pyrophoric solid form may not transfer.

Inorganic gallium salt substitution

Precursor-specific nanostructure morphology may not transfer; gallium chloride or nitrate yield distinct architectures under identical conditions.

Group 13 acetylacetonate substitution

Volatility and thermal stability profiles differ across Al, Ga, and In acetylacetonates, shifting deposition process parameters.

Quantitative Comparison vs. Key Alternatives


Morphological Control: Ga(acac)₃ vs. Inorganic Salts

In hydrothermal synthesis of gallium oxide nanostructures, the choice of gallium precursor dictates the resulting morphology. Gallium(III) acetylacetonate yields well-defined nano-cuboids, whereas gallium chloride and gallium nitrate produce rice-like nanostructures under otherwise identical conditions [1]. This demonstrates a direct, precursor-dependent control over nanomaterial architecture, a critical parameter for surface-area-dependent applications.

Nanostructure Morphology
Head-to-head
Nano-cuboids (0.6×0.3×0.2 μm) vs. rice-like nanostructures
Supports precursor-specific morphology selection in hydrothermal synthesis
Hydrothermal; annealing up to 950 °C
Hydrothermal Synthesis Gallium Oxide Nanostructure Morphology

Sol-Gel CuGaO₂ Film Quality: Ga(acac)₃ vs. Nitrate

In the fabrication of CuGaO₂ thin films via sol-gel processing, the use of gallium acetylacetonate as a precursor results in superior film transparency and crystallographic orientation compared to gallium nitrate [1]. Films from Ga(acac)₃ exhibit a strong (006) XRD peak relative to the (012) peak, indicative of improved c-axis orientation, and are transparent in appearance. In contrast, films from nitrate precursors are opaque and show similar intensities for (006) and (012) peaks, suggesting a more polycrystalline and less oriented structure [1].

TCO Film Quality
Head-to-head
Transparent, c-axis oriented films vs. opaque, polycrystalline films
Supports crystallographic orientation control for sol-gel TCO films
Sol-gel spin-coating; 850-950 °C on SiO₂
Sol-Gel Deposition Transparent Conductive Oxides Thin Film Crystallinity

Vapor Deposition Safety: Ga(acac)₃ vs. TMG

Gallium(III) acetylacetonate is a solid precursor that is not pyrophoric, offering a significant safety advantage over trimethylgallium (TMG), a widely used but pyrophoric liquid precursor for gallium nitride (GaN) MOCVD . Ga(acac)₃ decomposes at higher temperatures, making it suitable as a thermally stable substitute in high-temperature deposition processes . This eliminates the need for stringent air-free handling, reducing equipment and operational costs.

Precursor Safety Profile
Class-level
Non-pyrophoric solid vs. pyrophoric liquid (TMG)
May reduce handling complexity for vapor deposition research
Class-level inference; data to verify
MOCVD Precursor ALD Precursor Pyrophoricity

Volatility Among Group 13 Acetylacetonates

The volatility of metal acetylacetonates, a key property for vapor deposition processes, varies significantly across the Group 13 elements. Gas chromatographic analysis of aluminum, gallium, and indium tris(acetylacetonates) reveals distinct retention times, directly reflecting differences in volatility [1]. This class-level data confirms that Ga(acac)₃ possesses intermediate volatility, offering a balance between the higher volatility of Al(acac)₃ and the lower volatility of In(acac)₃, which influences precursor delivery in ALD and MOCVD.

Volatility Ranking
Class-level
Al(acac)₃ > Ga(acac)₃ > In(acac)₃
Supports deposition process window optimization
GC retention order; class-level inference
Gas Chromatography Volatility Group 13 Chelates

PEALD Ga₂O₃ Growth Rate with Ga(acac)₃

Plasma-enhanced atomic layer deposition (PEALD) of Ga₂O₃ thin films using gallium(III) acetylacetonate as the gallium precursor and O₂ plasma as the oxidant yields a self-limiting growth rate of 0.31 Å/cycle within a temperature window of 150-320 °C [1]. This quantitative metric establishes a process baseline for Ga(acac)₃ in ALD applications and enables direct comparison with alternative Ga precursors for this technique.

PEALD Growth Rate
Reported
0.31 Å/cycle
Supports film thickness prediction for PEALD process development
150-320 °C; O₂ plasma oxidant
PEALD Ga2O3 Thin Films Growth Rate

Catalytic CO₂ Hydrogenation to Methanol

Gallium-promoted copper-based catalysts, prepared using gallium acetylacetonate as a precursor, demonstrate high performance in CO₂ hydrogenation to methanol. At 543 K and 2 MPa, a catalyst derived from Ga(acac)₃ achieved an activity of 378 g MeOH/kg cat·h with a selectivity of 88% towards methanol [1]. This provides a quantitative benchmark for the catalytic efficacy of materials synthesized from this specific gallium source.

CO₂ Hydrogenation Performance
Reported
378 g MeOH/kg cat·h; 88% selectivity
Supports catalyst benchmarking for CO₂ hydrogenation research
543 K, 2 MPa; Cu/ZnO catalyst system
CO2 Hydrogenation Methanol Synthesis Heterogeneous Catalysis

Preferred Application Scenarios


C-Axis Oriented TCO Film Fabrication

Gallium(III) acetylacetonate is the scientifically preferred precursor for sol-gel deposition of CuGaO₂ and related transparent conductive oxides (TCOs) when high film transparency and strong c-axis crystallographic orientation are required . As demonstrated in Section 3, its use yields transparent films with a dominant (006) XRD peak, in contrast to opaque, poorly oriented films obtained from nitrate precursors . This scenario is critical for developing high-performance electrodes in optoelectronic devices.

Ga₂O₃ Nano-cuboids via Hydrothermal Synthesis

For researchers requiring gallium oxide nanostructures with a specific, well-defined cuboid morphology, gallium(III) acetylacetonate is the necessary precursor . Hydrothermal synthesis using Ga(acac)₃ produces nano-cuboids with edge dimensions in the sub-micron range, whereas alternative precursors like gallium chloride or nitrate result in rice-like nanostructures . This morphological control is paramount for tailoring material properties in catalysis, gas sensing, and energy storage, where surface structure dictates performance.

Safe Vapor Deposition of GaN and Ga₂O₃

Ga(acac)₃ is the superior choice for academic and industrial research groups seeking to explore GaN or Ga₂O₃ thin films via MOCVD or ALD without the specialized safety infrastructure required for pyrophoric alternatives . Its non-pyrophoric, solid-state nature enables simpler handling and equipment setup, lowering the barrier to entry for this important class of materials research while still providing a viable route to high-quality films, as evidenced by the documented PEALD growth rate of 0.31 Å/cycle [3].

High-Activity Catalysts for CO₂ Hydrogenation

In the field of heterogeneous catalysis, gallium(III) acetylacetonate serves as a crucial precursor for synthesizing gallium-promoted copper-based catalysts for CO₂ hydrogenation to methanol . Catalysts derived from Ga(acac)₃ have demonstrated high activity (378 g MeOH/kg cat·h) and selectivity (88%) at 543 K, providing a quantitative performance baseline . This positions Ga(acac)₃ as a key starting material for researchers developing next-generation catalysts for sustainable fuel and chemical production.

Application
Selection Property
Validation Focus
C-Axis TCO Film Fabrication
Precursor-dependent crystallographic orientation
Crystallographic orientation verification
Ga₂O₃ Nano-cuboid Synthesis
Precursor-specific nanostructure morphology
Nanostructure morphology verification
Safer Vapor Deposition Research
Non-pyrophoric solid precursor handling
Process safety protocol review
CO₂ Hydrogenation Catalyst Development
Ga-promoted catalyst precursor
Catalytic performance benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 238-377-0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.